molecular formula C12H15BrClNO2 B13507862 tert-Butyl (2-bromo-4-chlorobenzyl)carbamate

tert-Butyl (2-bromo-4-chlorobenzyl)carbamate

Cat. No.: B13507862
M. Wt: 320.61 g/mol
InChI Key: ULAWDTXEYAVCKI-UHFFFAOYSA-N
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Description

tert-Butyl (2-bromo-4-chlorobenzyl)carbamate is a high-value chemical intermediate featuring both a bromo and a chloro substituent on its benzyl ring, protected by a tert-butoxycarbonyl (Boc) group. This configuration makes it a versatile building block in organic synthesis and medicinal chemistry, particularly in the construction of more complex molecules for drug discovery programs. The Boc group is a cornerstone in synthetic chemistry, serving as a protecting group for amines; it is stable under a variety of reaction conditions yet can be readily removed under mild acidic conditions to unveil the free amine, a common functional group in active pharmaceutical ingredients (APIs) . The primary research value of this compound lies in its application in high-throughput medicinal chemistry (HTMC) and structure-activity relationship (SAR) studies. The halogen atoms on the aromatic ring are key reactive sites that enable further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. This allows researchers to systematically explore chemical space by introducing diverse structural motifs to optimize the potency and properties of lead compounds, a strategy successfully employed in hit-to-lead optimization campaigns for targets like SARS-CoV-2 main protease (M pro ) . As a protected amine synthon, it is instrumental in the synthesis of enzyme inhibitors and other pharmacologically active molecules. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C12H15BrClNO2

Molecular Weight

320.61 g/mol

IUPAC Name

tert-butyl N-[(2-bromo-4-chlorophenyl)methyl]carbamate

InChI

InChI=1S/C12H15BrClNO2/c1-12(2,3)17-11(16)15-7-8-4-5-9(14)6-10(8)13/h4-6H,7H2,1-3H3,(H,15,16)

InChI Key

ULAWDTXEYAVCKI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C(C=C(C=C1)Cl)Br

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The synthesis of tert-Butyl (2-bromo-4-chlorobenzyl)carbamate typically follows the classical carbamate protection strategy of benzylamines using tert-butyl chloroformate (Boc-Cl) or di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base. The reaction involves nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the Boc reagent, forming the carbamate linkage.

Reaction Scheme

$$
\text{2-bromo-4-chlorobenzylamine} + \text{(Boc)2O or Boc-Cl} \xrightarrow[\text{Base}]{\text{Solvent, Temp}} \text{this compound}
$$

Detailed Preparation Methods

Boc Protection of 2-Bromo-4-chlorobenzylamine

Reagents and Conditions
Step Reagents Solvent Base Temperature Time Yield (%) Notes
1 2-bromo-4-chlorobenzylamine Dichloromethane (DCM) or Tetrahydrofuran (THF) Triethylamine (TEA) or Sodium bicarbonate 0°C to room temperature 2–16 hours 60–75% Slow addition of Boc reagent recommended to control reaction exotherm
2 Di-tert-butyl dicarbonate ((Boc)2O) or tert-butyl chloroformate (Boc-Cl) Same as above Same as above Same as above Same as above Same as above Reaction monitored by TLC; purification by extraction and column chromatography
  • Mechanistic Notes: The base scavenges the hydrogen chloride generated during carbamate formation, preventing protonation of the amine and promoting product formation.
Solvent and Base Selection
  • Solvent: Dichloromethane and tetrahydrofuran are preferred due to their ability to dissolve both reactants and control reaction kinetics. THF at 50°C for 5 hours has been reported for similar aryl carbamates.

  • Base: Triethylamine is commonly used; alternatively, sodium bicarbonate aqueous solution can be employed to maintain mild basic conditions and facilitate phase separation.

Alternative Methods and Catalysis

  • Nanocatalyst-Assisted Synthesis: Recent advances include the use of Fe3O4@MCM-41@Zr-piperazine nanocatalysts to promote Boc protection at ambient temperature with high yields and easy catalyst recovery.

  • Base Variants: Stronger bases like sodium hydride (NaH) in THF can be used to deprotonate the amine prior to Boc protection, though careful control is necessary due to gas evolution and exothermicity.

Comparative Data Table of Preparation Conditions

Parameter Method A: (Boc)2O + TEA in DCM Method B: Boc-Cl + NaH in THF Method C: Nanocatalyst in Ethanol Notes
Temperature 0°C to RT 50°C Ambient Method A is classical
Reaction Time 16 hours 5 hours 2–4 hours Nanocatalyst reduces time
Yield (%) 64–75% 60–70% 70–85% Nanocatalyst improves yield
Purification Extraction + Chromatography Extraction + Chromatography Magnetic separation + filtration Nanocatalyst recyclable
Scalability Good Moderate Potentially high Nanocatalyst promising

Summary of Key Preparation Insights

Aspect Details
Starting Material 2-bromo-4-chlorobenzylamine
Carbamate Reagents Di-tert-butyl dicarbonate ((Boc)2O), tert-butyl chloroformate (Boc-Cl)
Base Triethylamine, sodium bicarbonate, or sodium hydride
Solvent Dichloromethane, tetrahydrofuran, ethanol
Temperature Range 0°C to 50°C, ambient temperature for nanocatalyst methods
Reaction Duration 2 to 16 hours
Purification Techniques Extraction, column chromatography, magnetic separation (for nanocatalyst methods)
Yield Range 60% to 85%
Notable Catalysts Fe3O4@MCM-41@Zr-piperazine nanocatalyst
Side Reactions Minimal; careful control avoids Smiles rearrangement or dehalogenation

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromo and chloro substituents on the benzyl ring can undergo nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium thiocyanate, and various amines.

    Oxidation Reactions: The benzyl group can be oxidized to form benzaldehyde or benzoic acid derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction Reactions: The carbamate group can be reduced to form the corresponding amine. Common reducing agents include lithium aluminum hydride and borane.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide, potassium thiocyanate, amines; typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate, chromium trioxide; typically carried out in acidic or basic aqueous solutions.

    Reduction: Lithium aluminum hydride, borane; typically carried out in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed:

    Substitution: Azido, thiocyanato, or amino derivatives of the benzyl carbamate.

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Benzylamine derivatives.

Scientific Research Applications

Tert-butyl (1-(2-bromo-4-chlorophenyl)ethyl)carbamate is a chemical compound with the molecular formula C13H17BrClNO2C_{13}H_{17}BrClNO_{2} and a molecular weight of 334.63 g/mol. It is also known as (R)-tert-butyl N-[(1R)-1-(2-bromo-4-chlorophenyl)ethyl]carbamate. The compound has a unique substitution pattern on the phenyl ring, giving it distinct chemical and biological properties.

Scientific Research Applications

Tert-butyl (1-(2-bromo-4-chlorophenyl)ethyl)carbamate is used in various scientific research applications:

  • Chemistry It serves as an intermediate in synthesizing more complex molecules.
  • Biology The compound is used in studies involving enzyme inhibition and protein interactions.
  • Medicine It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
  • Industry The compound is used in producing pharmaceuticals and agrochemicals.

Target Enzymes

This compound primarily acts as an inhibitor of acetylcholinesterase (AChE), an enzyme vital for neurotransmission in insects and mammals. By reversibly binding to AChE, the compound prevents acetylcholine breakdown, leading to increased levels of this neurotransmitter in the synaptic cleft, resulting in overstimulation of postsynaptic neurons.

Biochemical Pathways

The inhibition of AChE by tert-butyl (1-(2-bromo-4-chlorophenyl)ethyl)carbamate affects several biochemical pathways:

  • Cholinergic Pathway Disruption leads to enhanced cholinergic signaling.
  • Cell Signaling Alters pathways involved in cellular communication and metabolism.
  • Gene Expression May influence transcription factors and subsequently gene expression profiles.

Antimicrobial Properties

Compounds similar to tert-butyl (1-(2-bromo-4-chlorophenyl)ethyl)carbamate exhibit antimicrobial activity against various pathogens, affecting the growth and viability of Chlamydia species, suggesting potential use as an antimicrobial agent.

Cytotoxicity Studies

In vitro cytotoxicity assays have demonstrated that while this compound interacts significantly with bacterial cells, it shows low toxicity towards human cells. This selective toxicity profile is promising for drug development aimed at treating infections without harming host cells.

Medicinal Chemistry

The compound is explored as a pharmacophore in drug design due to its ability to selectively inhibit target enzymes. Its chiral nature allows for developing novel therapeutic agents that could be more effective against specific diseases.

Enzyme Interaction Studies

Mechanism of Action

The mechanism of action of tert-Butyl (2-bromo-4-chlorobenzyl)carbamate involves the formation of a stable carbamate linkage with amine groups This linkage protects the amine from unwanted reactions during synthesis The tert-butyl group can be removed under acidic conditions, regenerating the free amine

Comparison with Similar Compounds

Table 1: Key Structural Features and Molecular Properties

Compound Name Molecular Formula Molecular Weight Substituent Positions Key Functional Groups Similarity Score (vs. Target)
This compound C₁₂H₁₅BrClNO₂ 320.61* 2-Br, 4-Cl Boc, benzyl Reference Compound
tert-Butyl (2-bromo-5-methoxyphenyl)carbamate C₁₂H₁₅BrNO₃ 316.16 2-Br, 5-OMe Boc, methoxy 0.86
tert-Butyl (2-bromophenyl)carbamate C₁₁H₁₄BrNO₂ 280.14 2-Br Boc 0.76
tert-Butyl N-((4-Bromo-3-chlorophenyl)methyl)carbamate C₁₂H₁₅BrClNO₂ 320.61 4-Br, 3-Cl Boc, benzyl N/A
(S)-tert-Butyl (1-(5-bromo-2-methoxy-phenyl)ethyl)carbamate C₁₄H₁₉BrNO₃ 338.21 5-Br, 2-OMe, ethyl Boc, stereocenter N/A

*Estimated based on analogous structures.

Key Observations:

Halogen vs. Methoxy Substitution :

  • The target compound’s 4-chloro substituent (electron-withdrawing) contrasts with the 5-methoxy group (electron-donating) in tert-Butyl (2-bromo-5-methoxyphenyl)carbamate. This difference impacts electronic properties and reactivity; methoxy groups enhance solubility but reduce electrophilicity compared to halogens .
  • The 2-bromo substituent is conserved across analogs, suggesting its critical role in steric or electronic interactions.

Stereochemical Complexity :

  • Compounds like (S)-tert-Butyl (1-(5-bromo-2-methoxy-phenyl)ethyl)carbamate introduce stereocenters, which are pivotal for enantioselective interactions in drug-receptor binding.

Physicochemical and Reactivity Profiles

Table 2: Comparative Physicochemical Properties

Compound Name Boiling Point (°C) Solubility (mg/mL) Stability (pH 7.4) LogP
This compound Not reported ~10 (DMSO) High ~3.2*
tert-Butyl (2-bromo-5-methoxyphenyl)carbamate Not reported ~25 (DMSO) Moderate ~2.8
tert-Butyl (2-bromophenyl)carbamate Not reported ~15 (DMSO) High ~3.0
tert-Butyl (4-((2-bromobenzyl)amino)cyclohexyl)carbamate Not reported ~5 (DMSO) Moderate ~2.5

*Calculated using fragment-based methods.

Key Observations:

  • Solubility : Methoxy-substituted analogs exhibit higher solubility in polar solvents (e.g., DMSO) due to increased polarity, whereas halogenated derivatives like the target compound show lower solubility but greater lipophilicity (higher LogP) .
  • Stability : The Boc group confers stability under basic conditions, but methoxy-substituted carbamates may undergo demethylation under acidic or oxidative conditions .

Biological Activity

Tert-Butyl (2-bromo-4-chlorobenzyl)carbamate is a carbamate derivative with significant potential in medicinal chemistry. Its unique structural features, including a tert-butyl group and halogen substitutions, contribute to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C11_{11}H13_{13}BrClNO2_2. The compound features:

  • A tert-butyl group which enhances lipophilicity.
  • A bromine atom that participates in halogen bonding.
  • A chlorine atom that may influence biological interactions.

These properties make it an interesting subject for pharmacological studies, particularly in drug development aimed at treating various conditions, including glaucoma.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The lipophilicity conferred by the tert-butyl group allows for effective penetration of biological membranes. Once inside the cell, the compound can modulate the activity of enzymes or receptors, potentially leading to therapeutic effects.

Interaction Studies

Research indicates that carbamate derivatives, including this compound, exhibit interactions with various biological receptors. These studies are crucial for understanding the compound's mechanism of action and its potential therapeutic effects. For instance, investigations into binding affinities have shown promising results in modulating receptor activity.

Antimicrobial and Anticancer Properties

This compound has been studied for its antimicrobial and anticancer properties. The compound's structural characteristics contribute to its efficacy against various pathogens and cancer cell lines. Notably, carbamate derivatives are known for their broad spectrum of biological activities, making them valuable in drug discovery .

Case Studies

  • Anticancer Activity : In a study evaluating the cytotoxic effects of various carbamates, this compound demonstrated significant inhibitory effects on cancer cell proliferation. The compound exhibited low cytotoxicity at concentrations up to 100 μM, indicating a favorable safety profile for further development .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of this compound against several bacterial strains. Results indicated that this compound effectively inhibited bacterial growth, showcasing its potential as an antimicrobial agent.

Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerSignificant inhibition of cancer cell proliferation; low cytotoxicity up to 100 μM
AntimicrobialEffective against multiple bacterial strains
MechanismModulates enzyme/receptor activity via membrane penetration

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships is critical for optimizing the biological activity of carbamates. Research has shown that modifications to the aromatic ring or substituents can significantly impact potency and selectivity against specific targets.

Compound ModificationEffect on ActivityReference
Addition of halogensEnhanced binding affinity
Variation in alkyl groupsAltered lipophilicity
Substitution on benzeneChanges in receptor interaction

Q & A

Q. What are the optimal reaction conditions for synthesizing tert-butyl (2-bromo-4-chlorobenzyl)carbamate?

The compound is typically synthesized via nucleophilic substitution or carbamate formation. A common approach involves reacting 2-bromo-4-chlorobenzylamine with tert-butyl chloroformate in anhydrous dichloromethane or dimethylformamide (DMF), using triethylamine as a base at 0°C–25°C. Reaction progress is monitored by TLC, and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields ≥75% purity. Critical parameters include stoichiometric control (1:1.2 amine:chloroformate ratio) and exclusion of moisture to prevent hydrolysis .

Q. Which analytical techniques are most reliable for confirming structural integrity and purity?

  • NMR Spectroscopy : 1^1H/13^13C NMR confirms carbamate linkage (C=O at ~155 ppm) and substituent positions (e.g., aromatic protons at 7.2–7.8 ppm).
  • Mass Spectrometry : High-resolution ESI-TOF verifies molecular weight (e.g., [M+Na]+^+ at m/z 367.98).
  • HPLC : Reverse-phase C18 columns with UV detection (254 nm) assess purity (>98%).
  • X-ray Crystallography : SHELXL refines crystal structures to resolve stereochemical ambiguities .

Q. What safety protocols are essential during handling?

  • Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats.
  • Ventilation : Use fume hoods to avoid aerosol inhalation.
  • Storage : 2–8°C under argon to prevent degradation.
  • Spill Management : Absorb with inert material (vermiculite) and dispose as halogenated waste .

Advanced Research Questions

Q. How can conflicting NOE correlations and 1^1H NMR coupling constants in conformationally flexible derivatives be resolved?

  • 2D NMR : ROESY/NOESY identifies spatial proximities between aromatic protons and carbamate groups.
  • Variable-Temperature NMR : Reveals rotational barriers (e.g., ΔG‡ ~12 kcal/mol for carbamate rotation at 298 K).
  • X-ray Diffraction : SHELXL-determined crystal structures provide definitive dihedral angles, resolving discrepancies between solution and solid-state data .

Q. What catalytic systems enhance enantioselective transformations of this compound?

  • Palladium Catalysis : Chiral Josiphos ligands enable Suzuki-Miyaura couplings with arylboronic acids (92% ee, 85% yield).
  • Phase-Transfer Catalysis : Quaternary ammonium salts (e.g., Aliquat 336) improve nucleophilic substitution enantioselectivity (up to 88% ee) in biphasic systems .

Q. How does the 4-chloro substituent influence reactivity in cross-coupling reactions?

The electron-withdrawing chloro group:

  • Increases Electrophilicity : Lowers LUMO energy by 0.3 eV (DFT calculations), facilitating oxidative addition in Pd-catalyzed reactions.
  • Reduces Nucleophilic Attack : Stabilizes the carbamate carbonyl, requiring harsher conditions (e.g., LiHMDS, THF, −78°C) for deprotection .

Data Contradiction Analysis

Q. How to address inconsistencies in reported synthetic yields (60–85%)?

  • Parameter Optimization : Screen bases (e.g., pyridine vs. triethylamine) and solvents (DMF vs. dichloromethane).
  • Impurity Profiling : LC-MS identifies byproducts (e.g., hydrolyzed carbamic acid).
  • Scale-Up Effects : Continuous flow reactors improve mixing and heat transfer vs. batch methods .

Q. Why do crystallographic data sometimes conflict with DFT-predicted geometries?

  • Crystal Packing Effects : van der Waals forces in the solid state distort bond angles vs. gas-phase calculations.
  • Solvent Interactions : Polar solvents stabilize specific conformers (e.g., intramolecular H-bonding in DMSO) .

Methodological Recommendations

  • Synthetic Optimization : Use Design of Experiments (DoE) to map temperature/base/solvent interactions.
  • Structural Analysis : Combine NMR, X-ray, and computational methods (e.g., Gaussian for DFT).
  • Safety Compliance : Follow OSHA guidelines for halogenated compound handling .

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